ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate

CAS No.: 1499238-81-1

Cat. No.: VC2886750

Molecular Formula: C10H14N2O4

Molecular Weight: 226.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1499238-81-1 |

|---|---|

| Molecular Formula | C10H14N2O4 |

| Molecular Weight | 226.23 g/mol |

| IUPAC Name | ethyl 1-(2-ethoxy-2-oxoethyl)imidazole-4-carboxylate |

| Standard InChI | InChI=1S/C10H14N2O4/c1-3-15-9(13)6-12-5-8(11-7-12)10(14)16-4-2/h5,7H,3-4,6H2,1-2H3 |

| Standard InChI Key | KWKBCNQBNHLQAA-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CN1C=C(N=C1)C(=O)OCC |

| Canonical SMILES | CCOC(=O)CN1C=C(N=C1)C(=O)OCC |

Introduction

Physical and Chemical Properties

Molecular Structure and Identification

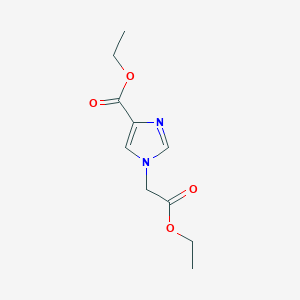

Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate features a five-membered imidazole ring with two nitrogen atoms. The compound contains an ethoxycarbonyl group at position 4 of the imidazole ring and a 2-ethoxy-2-oxoethyl substituent at position 1. This arrangement of functional groups contributes to its chemical behavior and reactivity patterns.

The compound is uniquely identified by several standard chemical identifiers. Its Chemical Abstracts Service (CAS) registry number is 1499238-81-1, which serves as a universal identifier in chemical databases and literature. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 1-(2-ethoxy-2-oxoethyl)imidazole-4-carboxylate, providing a systematic naming convention based on its structure .

For computational and database purposes, the compound is also identified by its Standard InChI (International Chemical Identifier) key KWKBCNQBNHLQAA-UHFFFAOYSA-N and its SMILES notation CCOC(=O)CN1C=C(N=C1)C(=O)OCC, which provide machine-readable representations of its structure.

Chemical Reactivity

The chemical reactivity of ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate is largely determined by its functional groups and structural features. The imidazole ring, being aromatic and containing nitrogen atoms, can participate in various reactions typical of heterocyclic compounds, including nucleophilic and electrophilic substitutions.

The ester groups present in the molecule (both the ethoxycarbonyl group at position 4 and the 2-ethoxy-2-oxoethyl substituent at position 1) can undergo hydrolysis, transesterification, and reduction reactions. These functional groups provide reactive sites for further chemical modifications, making the compound versatile for synthetic applications.

Applications and Uses

Agrochemical and Specialty Chemical Applications

Beyond pharmaceutical applications, ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate may find uses in the development of agrochemicals such as fungicides, herbicides, or plant growth regulators. Imidazole derivatives have a history of application in crop protection, and the compound's functional groups provide opportunities for creating active ingredients with desired properties.

In specialty chemical applications, the compound may serve as an intermediate in the synthesis of materials with specific properties, including dyes, surfactants, or corrosion inhibitors. The imidazole ring's ability to coordinate with metal ions makes it potentially useful in the development of catalysts or metal-organic frameworks.

Research and development efforts continue to explore new applications for imidazole derivatives like ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate, particularly in areas where their unique structural and chemical properties can provide advantages over existing compounds.

| Supplier | Catalog ID | Available Quantities | Purity | Notes |

|---|---|---|---|---|

| Vulcan Chem | VC2886750 | Various | Not specified | For research use only |

| Accela | SY225283 | 0.1g, 0.25g, 1g, 5g, 10g | ≥95% | For R&D use only |

Pricing information varies by supplier and quantity, with larger quantities typically offering economies of scale. For example, from Accela, the compound is available at prices ranging from $44.00 for 0.1g to $495.00 for 10g according to their catalog .

Researchers should note that availability, pricing, and shipping times may vary based on location and current stock levels. Some suppliers indicate that certain quantities may require extended lead times, particularly for larger amounts .

Related Compounds and Structural Analogs

Structural Variations

Several structural analogs of ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate exist, differing in the substituents on the imidazole ring or modifications to the ester groups. These analogs may exhibit different physical, chemical, and biological properties, expanding the range of potential applications .

One such related compound is 3-(2-ethoxy-2-oxoethyl)-1-ethyl-1H-imidazol-3, which has been studied crystallographically. The crystal structure analysis of this analog reveals that the imidazole moiety is coplanar, with a dihedral angle of 58.8(2)° between the imidazole ring and the carboxylate group .

Another analog mentioned in the search results is 3-(2-ethoxy-2-oxoethyl)-1-vinyl-1H-imidazol-3, which features a vinyl group instead of an ethyl group. In this compound, the dihedral angle between the imidazole ring and the carboxylate group C10-O1-O2 plane is 64.3(3)°, indicating slight differences in molecular conformation compared to other analogs .

Structure-Property Relationships

The substitution pattern on the imidazole ring and the nature of the substituents (alkyl, vinyl, aryl, etc.) can alter the electronic properties of the molecule, affecting its basicity, nucleophilicity, and coordination abilities. These variations provide opportunities for fine-tuning the properties of imidazole derivatives for specific applications .

Comparative studies of these structural analogs can yield valuable insights into structure-property relationships, guiding the rational design of new imidazole derivatives with enhanced or targeted properties for various applications in synthetic chemistry, materials science, and drug discovery .

Future Research Directions

Synthetic Methodologies

Future research on ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate may focus on developing improved synthetic methodologies that offer higher yields, greater regioselectivity, or more environmentally friendly conditions. Green chemistry approaches, such as solvent-free reactions, catalytic methods, or microwave-assisted synthesis, could be explored to make the preparation of this compound more sustainable.

Research could also investigate new routes for functionalizing the imidazole scaffold or for selectively modifying the ester groups to create libraries of derivatives with diverse properties. Such work would expand the utility of this compound as a building block in organic synthesis.

Biological Activity and Applications

While the compound is currently used primarily as a synthetic intermediate, further research could explore its potential biological activities or those of its derivatives. Structure-activity relationship studies could identify modifications that confer specific pharmacological properties, potentially leading to new drug candidates.

Given the importance of imidazole derivatives in various applications, research might also investigate the utility of ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate in areas such as catalysis, coordination chemistry, or materials science. The compound's structural features could be exploited to develop new functional materials with applications in sensing, separation, or energy storage.

Computational studies, including molecular modeling and quantitative structure-activity relationship (QSAR) analyses, could provide insights into the compound's properties and guide experimental efforts to develop new applications or optimize existing ones.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume